Physicochemical Properties of Cadalene: An In-depth Technical Guide
Physicochemical Properties of Cadalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic aromatic sesquiterpene with the chemical formula C₁₅H₁₈.[1][2] As a naturally occurring hydrocarbon, it is found in the essential oils of various plants and serves as a significant biomarker in paleobotanical and geochemical studies. Beyond its role as a biomarker, cadalene and its derivatives have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of cadalene, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.
Physicochemical Data
The following table summarizes the key physicochemical properties of Cadalene, compiled from various sources. It is important to note that some variation in reported values exists, which can be attributed to different experimental conditions and measurement techniques.
| Property | Value | Source(s) |
| IUPAC Name | 1,6-dimethyl-4-(propan-2-yl)naphthalene | [1][2] |
| Synonyms | Cadalin, 4-Isopropyl-1,6-dimethylnaphthalene | [1] |
| Chemical Formula | C₁₅H₁₈ | [1][2] |
| Molecular Weight | 198.30 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | -14.17 °C (estimate) to 30.50 °C | [5][6] |
| Boiling Point | 144-150 °C at 10 Torr; 291-298 °C at 760 mmHg | [3][7][8] |
| Density | 0.9667 g/cm³ at 25 °C; 0.9795 g/cm³ | [5][7] |
| Refractive Index (n_D²⁵) | 1.5785 | [6][7] |
| logP (Octanol-Water Partition Coefficient) | 5.23 - 5.7 | [2][9][10] |
| Water Solubility | Insoluble; 0.00017 g/L (predicted) | [2][5][7][10] |
| Solubility in Organic Solvents | Soluble in ethanol, hexane, chloroform, benzene, and oils.[5][7][8] | |
| Vapor Pressure | 0.001 - 0.002 mmHg at 25 °C (estimated) | [8][9] |
| UV max (in ethanol) | 228, 232, 280, 284, 295, 310, 317, 325 nm | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols for key properties of Cadalene, based on standard methodologies for polycyclic aromatic hydrocarbons and sesquiterpenes.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a substance like Cadalene, which can be liquid at room temperature, this would be more accurately a freezing point determination.
Methodology: Capillary Method
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Sample Preparation: A small amount of purified Cadalene is introduced into a capillary tube, which is then sealed at one end.
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Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.
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Procedure: The capillary tube is attached to a thermometer and immersed in the oil bath. The bath is heated slowly, at a rate of 1-2 °C per minute, as the expected melting point is approached.
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Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the solid is completely melted are recorded as the melting range. For pure substances, this range is typically narrow.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Distillation Method
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Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer.
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Procedure: A sample of Cadalene (approximately 5-10 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The apparatus is heated, and the temperature is monitored.
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Observation: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drops of distillate are collected. This temperature, at a given atmospheric pressure, is the boiling point. The barometric pressure should always be recorded alongside the boiling point.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Shake-Flask Method (for Water Solubility)
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Procedure: An excess amount of Cadalene is added to a known volume of deionized water in a sealed flask.
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The flask is agitated in a constant temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After agitation, the solution is allowed to stand to permit phase separation.
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An aliquot of the aqueous phase is carefully removed, filtered or centrifuged to remove any undissolved Cadalene.
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Analysis: The concentration of Cadalene in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
Determination of logP (Octanol-Water Partition Coefficient)
The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.
Methodology: Shake-Flask Method
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Procedure: A known amount of Cadalene is added to a flask containing pre-saturated octanol and water.
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The flask is shaken for a sufficient time to allow for partitioning equilibrium to be established.
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The mixture is then centrifuged to separate the octanol and water layers.
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Analysis: The concentration of Cadalene in both the octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV or GC-MS).
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Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of Cadalene in the octanol phase to its concentration in the water phase.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the experimental determination of Cadalene's physicochemical properties.
Proposed Anti-Inflammatory Signaling Pathway
While the precise signaling pathway of Cadalene is still under investigation, based on the known activities of other sesquiterpenes and related natural products, a plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Proposed mechanism of Cadalene's anti-inflammatory action via inhibition of the NF-κB pathway.
Conclusion
Cadalene, a naturally occurring sesquiterpene, possesses a distinct set of physicochemical properties that are fundamental to understanding its environmental fate and potential biological applications. This guide provides a consolidated resource for researchers, presenting key quantitative data and outlining the standard experimental methodologies for their validation. The proposed involvement of Cadalene in modulating inflammatory pathways, such as the NF-κB cascade, highlights a promising area for future research in drug discovery and development. Further investigation into the specific molecular targets and mechanisms of action of Cadalene is warranted to fully elucidate its therapeutic potential.
References
- 1. Cadalene | Cyberlipid [cyberlipid.gerli.com]
- 2. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water (Conference) | OSTI.GOV [osti.gov]
- 3. Cadalene | C15H18 | CID 10225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. cdc.gov [cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cadalene, 483-78-3 [thegoodscentscompany.com]
- 8. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative effects of 7-hydroxy-3-methoxy-cadalene extracted from Zelkova serrata on 4-(methylinitros amino)-1-(3-pyridyl)-1-butanone-induced oxidative stress in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
